B-[4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]phenyl]Boronic acid B-[4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]phenyl]Boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13644869
InChI: InChI=1S/C16H18BNO3/c1-11(2)12-5-9-15(10-6-12)18-16(19)13-3-7-14(8-4-13)17(20)21/h3-11,20-21H,1-2H3,(H,18,19)
SMILES: B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C)(O)O
Molecular Formula: C16H18BNO3
Molecular Weight: 283.1 g/mol

B-[4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]phenyl]Boronic acid

CAS No.:

Cat. No.: VC13644869

Molecular Formula: C16H18BNO3

Molecular Weight: 283.1 g/mol

* For research use only. Not for human or veterinary use.

B-[4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]phenyl]Boronic acid -

Specification

Molecular Formula C16H18BNO3
Molecular Weight 283.1 g/mol
IUPAC Name [4-[(4-propan-2-ylphenyl)carbamoyl]phenyl]boronic acid
Standard InChI InChI=1S/C16H18BNO3/c1-11(2)12-5-9-15(10-6-12)18-16(19)13-3-7-14(8-4-13)17(20)21/h3-11,20-21H,1-2H3,(H,18,19)
Standard InChI Key INNOUHJWXUHJED-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C)(O)O

Introduction

Chemical Structure and Nomenclature

Systematic Identification

The IUPAC name for this compound is [4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]phenyl]boronic acid, reflecting its structure:

  • A phenylboronic acid group (B(OH)₂) at the para position.

  • An amide (-NHC(O)-) linker connecting to a second phenyl ring substituted with an isopropyl group (-C(CH₃)₂) at the para position .

Table 1: Key Identifiers

PropertyValueSource
CAS Number913198-22-8
Molecular FormulaC₁₆H₁₈BNO₃
Molecular Weight283.13 g/mol
SMILESOB(C1=CC=C(C=C1)C(=O)Nc1ccc(cc1)C(C)C)O

Structural Features

  • Boronic Acid Group: Enables participation in cross-coupling reactions, forming covalent bonds with aryl halides via palladium catalysis .

  • Amide Linkage: Enhances stability and influences solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

  • Isopropyl Substituent: Introduces steric bulk, potentially affecting reaction kinetics and selectivity in synthetic applications .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a multi-step sequence:

  • Protection of Amine:

    • The 4-isopropylaniline precursor is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent unwanted side reactions .

    • Example:

      4-Isopropylaniline+Boc2OEt3N, THFBoc-protected amine\text{4-Isopropylaniline} + \text{Boc}_2\text{O} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Boc-protected amine}
  • Suzuki-Miyaura Coupling:

    • The protected amine undergoes coupling with a bromophenylboronic acid derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene, ethanol, and aqueous sodium carbonate .

    • Example:

      Boc-protected aryl bromide+Phenylboronic acidPd(PPh3)4Biaryl intermediate\text{Boc-protected aryl bromide} + \text{Phenylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl intermediate}
  • Deprotection and Isolation:

    • Acidic cleavage (e.g., HCl in dioxane) removes the Boc group, yielding the final product .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
ProtectionBoc₂O, Et₃N, THF, reflux85%
CouplingPd(PPh₃)₄, Na₂CO₃, toluene/ethanol, 100°C78%
Deprotection4M HCl/dioxane, room temperature90%

Purification and Characterization

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients isolates the product .

  • Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.25 (d, 6H, -C(CH₃)₂), 3.20 (m, 1H, -CH(CH₃)₂), 7.40–7.80 (m, aromatic protons) .

    • IR: Peaks at 1680 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (B-O stretch) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in DMSO, methanol, and ethanol; sparingly soluble in water .

  • Storage: Stable at 2–8°C under inert atmosphere; degrades upon prolonged exposure to moisture .

Table 3: Physical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
LogP (Predicted)3.2

Spectroscopic Data

  • MS (ESI): m/z 284.1 [M+H]⁺ .

  • UV-Vis: λₘₐₓ 270 nm (π→π* transition of aromatic system) .

Applications in Research

Pharmaceutical Intermediates

  • Biaryl Synthesis: Serves as a building block in anticancer and antiviral agents, leveraging Suzuki couplings to assemble complex scaffolds .

  • Case Study: Used in the synthesis of hypoxia-inducible factor (HIF) inhibitors, demonstrating IC₅₀ values <100 nM in cellular assays .

Materials Science

  • Polymer Functionalization: Incorporates into conjugated polymers for organic light-emitting diodes (OLEDs), enhancing electron transport properties .

HazardPrecautionary MeasuresSource
Skin ContactWash with soap/water
Eye ExposureRinse with water for 15 minutes

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